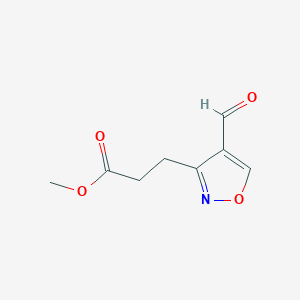

Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including condensation, chlorination, and esterification processes. For instance, the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was achieved through the reaction of 1H-1,2,4-triazol with 3-(2,4-dichlorophenyl) propanoic acid, followed by subsequent chlorination and esterification steps . These methods could potentially be adapted for the synthesis of Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate has been characterized using various spectroscopic techniques, including IR, 1H NMR, and X-ray crystallography. For example, the structure of 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate was confirmed by X-ray single-crystal determination, which provided detailed information about the molecular geometry . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups and molecular structure. The presence of reactive sites such as the formyl group in the oxazole ring suggests that Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate could undergo various chemical reactions, including nucleophilic addition or condensation reactions. The reactivity in different solvent media can also be studied using computational methods, as demonstrated by the DFT calculations on the energetic behavior of the triazole compound in various solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with triazole and oxazole rings can be predicted using computational chemistry methods. For example, DFT calculations were used to predict the nonlinear optical properties, molecular electrostatic potentials, frontier molecular orbitals, and thermodynamic properties of a triazole compound . These properties are crucial for understanding the behavior of the compound under different physical conditions and for predicting its potential applications.

Applications De Recherche Scientifique

Synthesis and Characterization

- Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate is used in the synthesis and characterization of novel compounds. For example, Božić et al. (2017) synthesized a series of novel 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their corresponding methyl esters, which were characterized using various techniques and showed significant antiproliferative effects against certain cancer cells (Božić et al., 2017).

Antiproliferative and Antimicrobial Activities

- Compounds synthesized using methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate have been evaluated for their antiproliferative and antimicrobial activities. Budama-Kilinc et al. (2020) developed a nanosize drug candidate for cancer therapy using a compound synthesized through a reaction involving 8-formyl-7-hydroxy-4-phenylcoumarin and found that it exhibited toxic effects on certain cancer cell lines (Budama-Kilinc et al., 2020).

Catalyst Activation and Transfer Hydrogenation

- Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate is involved in catalyst activation and transfer hydrogenation processes. Saleem et al. (2014) explored catalysts based on 1,2,3-triazole complexes for oxidation of alcohols and transfer hydrogenation of carbonyl compounds (Saleem et al., 2014).

Structural Characterization and Drug Design

- This compound is crucial in the structural characterization and drug design, especially in the context of novel pharmaceuticals. Dybowski et al. (2021) conducted a comprehensive analytical and structural characterization of a novel synthetic cannabinoid, contributing to forensic and clinical research (Dybowski et al., 2021).

Synthesis of Novel Heterocyclic Compounds

- It is used in the synthesis of novel heterocyclic compounds with potential biological activities. Katariya et al. (2021) synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines and evaluated them for their anticancer and antimicrobial activities (Katariya et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-8(11)3-2-7-6(4-10)5-13-9-7/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIJNCSNMKKZTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NOC=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2518276.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2518278.png)

![3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518280.png)

![Bicyclo[4.1.0]heptan-3-amine](/img/structure/B2518282.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride](/img/structure/B2518283.png)

![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2518290.png)

![8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518296.png)